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molecular formula BiNO4 B8676393 Bismuth;oxygen(2-);nitrate

Bismuth;oxygen(2-);nitrate

Cat. No. B8676393
M. Wt: 286.985 g/mol
InChI Key: VGCWJEOSAJKNRP-UHFFFAOYSA-N
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Patent
US05008256

Procedure details

A mixture of (+)-tartaric acid (27 g) and bismuth oxynitrate (8.61 g) in water (50 ml) was heated at 90°-100° with occassional stirring for 30 min, by which time a small portion of the product dissolved completely in weak aqueous ammonia. The mixture was cooled to room temperature then filtered and the filtrate washed well with water until free from water soluble materials. The residue was dried at 70°-80° in vacuo to give the title compound (14.78 g).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH:2]([CH:4]([C:6]([OH:8])=[O:7])[OH:5])[OH:3].[N+]([O-])([O-])=O.[O-2].[Bi+3:16]>O.N>[C:6]([CH:4]([CH:2]([C:1]([O-:10])=[O:9])[OH:3])[OH:5])([O-:8])=[O:7].[Bi+3:16].[C:6]([CH:4]([CH:2]([C:1]([O-:10])=[O:9])[OH:3])[OH:5])([O-:8])=[O:7].[C:6]([CH:4]([CH:2]([C:1]([O-:10])=[O:9])[OH:3])[OH:5])([O-:8])=[O:7].[Bi+3:16] |f:1.2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Name
Quantity
8.61 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[O-2].[Bi+3]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with occassional stirring for 30 min, by which time a small portion of the product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90°-100°
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
the filtrate washed well with water until free from water soluble materials
CUSTOM
Type
CUSTOM
Details
The residue was dried at 70°-80° in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Bi+3].C(=O)([O-])C(O)C(O)C(=O)[O-].C(=O)([O-])C(O)C(O)C(=O)[O-].[Bi+3]
Measurements
Type Value Analysis
AMOUNT: MASS 14.78 g
YIELD: CALCULATEDPERCENTYIELD 114.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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